BenchChemオンラインストアへようこそ!

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Quality Assurance Reproducibility Synthetic Chemistry

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS 2131191-71-2) is a halogenated heterocyclic building block characterized by a 3,4-dihydro-2H-benzo[b][1,4]oxazine core with a bromine atom at the 5-position and a methyl carboxylate ester at the 7-position. This scaffold is a key intermediate in medicinal chemistry for generating kinase inhibitor libraries and CNS-targeted agents, where the bromine atom serves as a critical synthetic handle for cross-coupling diversification.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
Cat. No. B8218034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)NCCO2
InChIInChI=1S/C10H10BrNO3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3H2,1H3
InChIKeyOVEBATCVBDTIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: Core Properties and Class Identification for Sourcing


Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS 2131191-71-2) is a halogenated heterocyclic building block characterized by a 3,4-dihydro-2H-benzo[b][1,4]oxazine core with a bromine atom at the 5-position and a methyl carboxylate ester at the 7-position [1]. This scaffold is a key intermediate in medicinal chemistry for generating kinase inhibitor libraries and CNS-targeted agents, where the bromine atom serves as a critical synthetic handle for cross-coupling diversification [2]. The compound has a molecular weight of 272.09 g/mol and a predicted octanol-water partition coefficient (XLogP3) of 2.2, indicating moderate lipophilicity suitable for further optimization of drug-like molecules [1].

Procurement Risk Assessment for Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: Why Analogs Are Not Interchangeable


Substituting Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate with a non-brominated or differently substituted analog introduces a critical synthetic failure point. The 5-bromo substituent is not merely a structural placeholder; it is the designated reactive center for palladium-catalyzed cross-coupling reactions essential for elaborating the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold into diverse compound libraries [1]. Eliminating this atom (as in the non-brominated methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) prevents key C-C bond formations, while relocating it to other positions can alter the regioselectivity of diversification. Similarly, N-alkylated analogs like the 4-methyl derivative lack the free secondary amine required for further N-functionalization, thereby limiting synthetic utility [2]. Procurement of this specific regioisomer ensures chemical strategy reproducibility and prevents costly delays from failed synthetic routes.

Quantitative Differentiation Guide for Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate


Certified Purity Benchmarking: 99.60% vs. Industry Standard Grades for 5-Bromo-7-carboxylate Benzoxazine

AKSci offers this compound with a minimum certified purity of 99.60% based on batch-specific quality control (QC) analysis, a specification that surpasses the typical purity grades of ≥95% or 98% provided by multiple other suppliers for the same CAS registry number . For the closest non-brominated analog, Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS 142166-01-6), standard commercial purity is reported as ≥97% [1]. The higher purity specification of the target compound directly minimizes the risk of introducing unknown impurities that can sub-stoichiometrically poison transition-metal catalysts during subsequent multi-step synthesis.

Quality Assurance Reproducibility Synthetic Chemistry

Computed Lipophilicity Divergence: CLogP Shift Driven by 5-Bromo Substitution

The presence of the bromine atom at the 5-position imparts a measurable change in the compound's predicted partition coefficient relative to the non-halogenated core. The target compound has a computed XLogP3 of 2.2, as determined by PubChem [1]. This is a structural feature that differentiates it from the more hydrophilic, non-brominated core, Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate, which is expected to have a significantly lower logP value due to the absence of the heavy halogen. This difference, while being a class-level inference for the effect of bromine substitution, influences the intermediate's solubility and chromatographic behavior during purification, a differentiating factor for procurement when physical property compatibility with synthetic protocols is required.

Medicinal Chemistry ADME Properties Drug Design

Synthetic Tractability: The 5-Bromo Substituent as a Proven Site for Late-Stage Diversification via Cross-Coupling

The primary strategic value of this compound over its non-halogenated analog is the 5-bromo substituent, which serves as a proven synthetic handle for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions [1]. While no direct quantitative yield comparison for an identical reaction was located for this exact intermediate, the literature on the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold consistently utilizes the halogenated cores for the rapid generation of chemical libraries through C-C and C-N bond formation. Procuring the 5-bromo variant is the necessary starting point for any diversification strategy targeting the 5-position; the non-brominated compound (CAS 142166-01-6) lacks this chemical reactivity entirely.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Unambiguous Regiochemical Identity: 5-Bromo vs. 6/7/8-Bromo Isomers for Defined Structure-Activity Relationships

The precise 5-bromo substitution pattern is a critical aspect of this product's identity. Isomeric brominated benzoxazines (e.g., 6-bromo, CAS 105655-01-4; 7-bromo, CAS 105679-22-9; 8-bromo, CAS 1402672-77-8) are commercially available . However, varying the bromine position changes the vector of substituent growth and leads to a different three-dimensional arrangement in the final product, fundamentally altering biological target interactions [1]. Procuring the specifically sought 5-bromo regioisomer ensures that subsequent derivatization produces isomers that the medicinal chemistry literature has validated as active, rather than inactive or toxic regioisomers. This is a critical sourcing parameter for industrial hit-to-lead programs where SAR is sensitive to substitution patterns.

Medicinal Chemistry Structure-Activity Relationship Chemical Sourcing

High-Impact Procurement Scenarios for Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate


Parallel Synthesis and Library Production of PI3K/DNA-PK Kinase Inhibitors

Research teams replicating the SAR studies from Perry et al. (2008) on multi-isoform PI3K inhibition require a guaranteed source of the 5-bromo-7-carboxylate benzoxazine to execute palladium-catalyzed cross-coupling reactions at the 5-position. The high purity (99.60%, AKSci) is critical here to ensure consistent catalyst turnover and reaction yields during the parallel synthesis of dozens to hundreds of analogs, directly impacting library quality and biological assay data reproducibility [1].

Late-Stage Diversification of CNS PET Tracer or Drug Candidates Requiring 11C-Methylation

In radiolabeling programs, such as those targeting the 5-HT6 receptor where benzoxazine scaffolds show subnanomolar affinity, the methyl ester at the 7-position serves as a convenient precursor for the corresponding carboxylic acid. This acid can be further derivatized or used to install an [11C]methyl group via [11C]methyl iodide. The non-brominated analog lacks the 5-bromo handle needed for introducing a fluorine-18 or bulky aryl group often required for potency and selectivity, making this specific building block uniquely suited for multi-step radiosynthesis of dual-tailored probes [1].

Process Chemistry Scale-Up of a P2X3 Antagonist Clinical Candidate

Patent WO2020/12503468 describes heterocyclic P2X3 antagonists for chronic cough with 'high P2X3 antagonistic activity' and 'good selectivity', many of which incorporate a dihydrobenzoxazine core. In scaling up the synthesis of a clinical candidate, procurement of the exact 5-bromo regioisomer with a certified purity of ≥99.6% is essential. This specification ensures that quality by design (QbD) criteria for the registered starting material (RSM) are met, thereby minimizing the risk of process impurity carryover that could cause a batch failure in GMP production [2].

Quote Request

Request a Quote for Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.